molecular formula C4H8O4S B1596141 2,3-Epoxypropyl methanesulphonate CAS No. 6177-60-2

2,3-Epoxypropyl methanesulphonate

Cat. No. B1596141
CAS RN: 6177-60-2
M. Wt: 152.17 g/mol
InChI Key: NCGARFWFKHNMJK-UHFFFAOYSA-N
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Description

2,3-Epoxypropyl methanesulphonate (EPMS) is a colorless liquid with a molecular weight of 182.2 g/mol. It is widely used in various scientific research applications due to its unique properties. EPMS is a reactive compound that can be used as a cross-linking agent, as well as a modifier for various polymers.

Scientific Research Applications

  • Photocrosslinking Agent in Polymer Films : Poly(2,3-epoxypropyl methacrylate) (PEM) films containing imino sulphonates, when exposed to UV light, become insoluble. Imino sulphonates like 1-Phenylethylideneimino-p-toluenesulphonate and others are effective for photocrosslinking of PEM films, indicating potential use in materials science and engineering (Shirai, Masuda, Ishida, Tsunooka, & Tanaka, 1985).

  • Electrolyte Additive in Lithium-Ion Batteries : The addition of 2,3-Epoxypropyl methanesulfonate (OMS) as an electrolyte additive in lithium-ion batteries has been shown to improve discharge capacity retention and increase the coulombic efficiency. This indicates its potential in enhancing the performance and longevity of batteries (Zhang, Laszczynski, & Lucht, 2018).

  • Cerium(IV) Methanesulphonate in Electrochemical Oxidation : In the Ce(III)/Ce(IV) redox mediator system, cerium(IV) ion generated from cerium(III) in electrochemical cells showed high current efficiency and yield. This suggests applications in electrochemical processes and possibly in environmental remediation (Raju & Basha, 2005).

  • Electrochemical Cell Design for Metal Deposition : Methanesulphonic acid (MSA) has been found to be an alternative to sulphuric acid electrolyte for metal deposition. This has implications for ultra-large-scale integration (ULSI) and Micro-Electro-Mechanical Systems (MEMS) applications, particularly in the context of Cu electrodeposition (Hasan & Rohan, 2010).

  • Analysis of Computational Methods in Drug Modeling : Methanesulphonamide has been studied as a hydroxy group equivalent in drugs, particularly in β-adrenergic agents. This work aids in understanding the structure-activity relationships of compounds in drug development (Topiol, Sabio, & Erhardt, 1988).

properties

IUPAC Name

oxiran-2-ylmethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-9(5,6)8-3-4-2-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGARFWFKHNMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977346
Record name (Oxiran-2-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Epoxypropyl methanesulphonate

CAS RN

6177-60-2
Record name 2-Oxiranemethanol, 2-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6177-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxypropyl methanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006177602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxiran-2-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxypropyl methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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